molecular formula C16H13NO2 B12456555 N-[4-(1-benzofuran-2-yl)phenyl]acetamide

N-[4-(1-benzofuran-2-yl)phenyl]acetamide

Cat. No.: B12456555
M. Wt: 251.28 g/mol
InChI Key: VYDIGHPOFMPCJD-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)phenyl]acetamide is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]acetamide typically involves the condensation of 1-benzofuran-2-ylamine with 4-acetylphenylamine under specific reaction conditions. One common method is the Claisen–Schmidt condensation reaction, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((1,1’-biphenyl)-4-ylcarbonyl)-1-benzofuran-3-yl)acetamide
  • N-[4-((4-[4-(1-benzofuran-2-yl)phenoxy]piperidin-1-yl)sulfonyl)phenyl]acetamide

Uniqueness

N-[4-(1-benzofuran-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its benzofuran ring system is known for its versatility and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-yl)phenyl]acetamide

InChI

InChI=1S/C16H13NO2/c1-11(18)17-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,17,18)

InChI Key

VYDIGHPOFMPCJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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